molecular formula C15H9F3O4 B596936 5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261975-94-3

5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Cat. No.: B596936
CAS No.: 1261975-94-3
M. Wt: 310.228
InChI Key: ZSACUTOXWGVAFC-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a carboxyphenyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a trifluoromethylbenzoyl chloride reacts with a carboxyphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyphenyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Carboxyphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a trifluoromethyl group.

    5-(4-Carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin: Contains additional fluorinated phenyl groups and a porphyrin core.

Uniqueness

5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid is unique due to the presence of both a carboxyphenyl group and a trifluoromethyl group, which confer distinct chemical properties such as increased acidity and enhanced reactivity in substitution reactions. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-carboxyphenyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O4/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSACUTOXWGVAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689932
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-94-3
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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